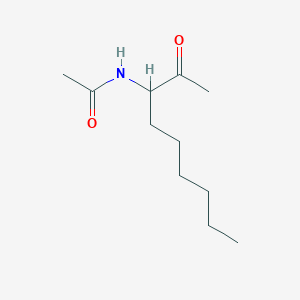

rac 3-Acetamido-nonan-2-one

Description

Alkylation: The kinetic or thermodynamic enolate can be treated with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at either the C1 or C3 position. libretexts.org This is a fundamental strategy for elaborating the carbon skeleton.

Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the alpha-carbon can be halogenated. ucsb.edu

The following table summarizes key derivatization strategies for rac 3-Acetamido-nonan-2-one.

| Target Functional Group | Reaction Type | Reagents | Resulting Product Class |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

| Ketone | Reductive Amination | R₂NH, NaBH₃CN | Tertiary/Secondary Amine |

| Ketone | Imine Formation | RNH₂, acid catalyst | Imine |

| Amide | Hydrolysis | H₃O⁺ or OH⁻, heat | α-Amino ketone |

| Amide | N-Alkylation | Base, R-X | Tertiary Amide |

| Alpha-Carbon | Alkylation | LDA, R-X | α-Alkylated Ketone |

| Alpha-Carbon | Aldol Reaction | Base, Aldehyde/Ketone | β-Hydroxy Ketone |

These derivatization pathways highlight the versatility of this compound as a building block for the synthesis of more complex molecules, particularly those found in pharmaceutical and materials science research. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxononan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-4-5-6-7-8-11(9(2)13)12-10(3)14/h11H,4-8H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKBMQOMSIXZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313564 | |

| Record name | 3-Acetamidononan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51714-09-1 | |

| Record name | NSC272452 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetamidononan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactions at the Amide Group:the Acetamido Group Provides Another Handle for Modification, Although Reactions at This Site Can Sometimes Be Challenging.

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-amino-nonan-2-one. etsu.edu This primary amine can then serve as a nucleophile in a wide array of subsequent reactions, including acylation, alkylation, or formation of Schiff bases.

N-Alkylation: While direct N-alkylation of secondary amides can be complex due to the potential for competing O-alkylation, specific methods using strong bases to form the amide anion followed by reaction with an alkyl halide can be employed. derpharmachemica.com Mannich-type reactions could also be used to add aminomethyl groups to the amide nitrogen. derpharmachemica.com

Reduction: The amide can be reduced to a secondary amine (N-ethyl-nonan-3-amine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Stereochemical Investigations of 3 Acetamido Nonan 2 One

Analysis of Chirality and Stereogenic Centers in 3-Acetamido-nonan-2-one

The molecular structure of 3-Acetamido-nonan-2-one contains a single stereogenic center, which is a fundamental determinant of its chirality. A stereogenic center is a point in a molecule, typically a carbon atom, that is bonded to four different groups. The presence of such a center means the molecule cannot be superimposed on its mirror image, giving rise to a pair of enantiomers.

In the case of 3-Acetamido-nonan-2-one, the carbon atom at the third position (C3) of the nonane (B91170) chain is the stereogenic center. This is because it is attached to four distinct substituents:

A hydrogen atom (-H)

An acetyl group (-COCH₃)

An acetamido group (-NHCOCH₃)

A hexyl group (-CH₂(CH₂)₄CH₃)

Due to this single stereocenter, 3-Acetamido-nonan-2-one can exist as two enantiomers: (R)-3-Acetamido-nonan-2-one and (S)-3-Acetamido-nonan-2-one. The "rac" prefix in rac-3-Acetamido-nonan-2-one indicates that the substance is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. Such a mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out.

Table 1: Analysis of the Stereogenic Center in 3-Acetamido-nonan-2-one

| Attribute | Description |

| Stereogenic Center | Carbon-3 (C3) |

| Attached Groups | 1. Hydrogen (-H)2. Acetyl (-COCH₃)3. Acetamido (-NHCOCH₃)4. Hexyl (-C₆H₁₃) |

| Resulting Isomers | (R)-3-Acetamido-nonan-2-one(S)-3-Acetamido-nonan-2-one |

| Chirality | The molecule is chiral. |

| Racemic Form | rac-3-Acetamido-nonan-2-one (an equimolar mixture of R and S enantiomers) |

Racemization Processes and Methods for Racemic Mixture Characterization

Racemization is the process by which a pure enantiomer is converted into a racemic mixture. For α-acetamido ketones like 3-Acetamido-nonan-2-one, racemization can occur, particularly under conditions that facilitate the removal and re-addition of the acidic proton at the chiral C3 position.

One of the primary mechanisms for racemization in this class of compounds is through keto-enol tautomerism. In the presence of an acid or a base, the chiral α-carbon (C3) can be deprotonated to form an achiral enol or enolate intermediate. The subsequent reprotonation of this planar intermediate can occur from either face with equal probability, leading to the formation of both (R)- and (S)-enantiomers and, ultimately, a racemic mixture.

The characterization of a racemic mixture involves confirming the presence of both enantiomers in equal proportions. Several analytical techniques can be employed for this purpose:

Melting Point Analysis: A racemic mixture often has a different melting point than the pure enantiomers. A sharp melting point for a sample suspected of being a racemate is indicative of a racemic compound.

Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are definitive methods for separating and quantifying the individual enantiomers, thereby confirming the racemic nature of the mixture.

Diastereoselectivity in Synthetic and Reaction Pathways Leading to 3-Acetamido-nonan-2-one Derivatives

While 3-Acetamido-nonan-2-one itself is chiral, reactions involving this molecule can lead to the formation of products with multiple stereocenters, known as diastereomers. The diastereoselectivity of a reaction describes the preferential formation of one diastereomer over another.

For instance, if a reaction introduces a new stereocenter into a derivative of 3-Acetamido-nonan-2-one, the existing stereocenter at C3 can influence the stereochemical outcome at the new center. This influence is often governed by steric hindrance and electronic effects.

Consider a hypothetical reduction of the ketone group in (R)-3-Acetamido-nonan-2-one to a hydroxyl group. This would create a new stereocenter at the C2 position, leading to the formation of two diastereomers: (2R,3R)-3-acetamidononan-2-ol and (2S,3R)-3-acetamidononan-2-ol. The relative amounts of these diastereomers produced would depend on the reaction conditions and the directing influence of the existing stereocenter.

Table 2: Hypothetical Diastereoselectivity in the Reduction of (R)-3-Acetamido-nonan-2-one

| Reactant | Reagent | Possible Diastereomeric Products | Stereochemical Relationship |

| (R)-3-Acetamido-nonan-2-one | Sodium borohydride (B1222165) | (2R,3R)-3-acetamidononan-2-ol(2S,3R)-3-acetamidononan-2-ol | Diastereomers |

The diastereomeric ratio would be a measure of the reaction's diastereoselectivity.

Conformational Analysis and Dynamics of the Nonane Chain and Amide Moiety

The three-dimensional shape and flexibility of 3-Acetamido-nonan-2-one are determined by the rotational freedom around its single bonds. This involves the conformational dynamics of both the acyclic nonane chain and the acetamido group.

The nonane portion of the molecule is a flexible alkyl chain. Rotations around the carbon-carbon single bonds allow it to adopt numerous conformations. The lowest energy conformations will seek to minimize steric strain by arranging the bulky substituents in a staggered arrangement.

The acetamido group (-NHCOCH₃) also exhibits important conformational characteristics. The amide bond has a significant degree of double bond character due to resonance, which results in a substantial rotational barrier. This restricts rotation around the C-N bond, leading to planar amide geometry. The trans conformation (where the carbonyl oxygen and the amide hydrogen are on opposite sides of the C-N bond) is generally more stable than the cis conformation.

Table 3: Estimated Rotational Barriers in 3-Acetamido-nonan-2-one

| Bond | Type of Rotation | Estimated Rotational Barrier (kJ/mol) | Consequence |

| C-C (in nonane chain) | Alkane bond rotation | 12-25 | High flexibility of the alkyl chain. |

| C(O)-N (amide bond) | Amide bond rotation | 60-100 | Planar amide group, restricted rotation. |

These conformational features play a crucial role in how the molecule interacts with its environment, including solvents and other molecules.

Methods for Enantiomeric Excess Determination and Chiral Purity Assessment

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It quantifies the degree to which one enantiomer is present in excess of the other. For a racemic mixture like rac-3-Acetamido-nonan-2-one, the enantiomeric excess is 0%. However, in chiral synthesis or resolution, the goal is to produce a sample with a high enantiomeric excess.

Several methods are available for determining the enantiomeric excess and assessing the chiral purity of samples of 3-Acetamido-nonan-2-one:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to separate and elute at different times. The relative areas of the two peaks in the chromatogram can be used to calculate the enantiomeric excess.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate the enantiomers in the gas phase.

NMR Spectroscopy with Chiral Shift Reagents: In this technique, a chiral lanthanide shift reagent is added to the NMR sample. The reagent forms diastereomeric complexes with the enantiomers, which have different NMR spectra. The integration of the distinct signals for each enantiomer allows for the determination of their ratio.

Table 4: Comparison of Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy, widely applicable, good for preparative separation. | Can be expensive, requires method development. |

| Chiral GC | Separation in the gas phase on a chiral column. | High resolution, sensitive. | Compound must be volatile and thermally stable. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR signals. | Rapid, does not require physical separation. | Can suffer from line broadening, reagent may react with the sample. |

Analytical and Spectroscopic Characterization Methodologies for 3 Acetamido Nonan 2 One

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating 3-Acetamido-nonan-2-one from complex mixtures and accurately determining its concentration.

Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. jmchemsci.com For a compound like 3-Acetamido-nonan-2-one, GC can be employed to separate it from other substances based on its boiling point and interactions with the stationary phase of the GC column. jmchemsci.com The sample is vaporized and carried by an inert gas through a column, where different components travel at different rates, leading to separation. jmchemsci.com

High-Resolution Gas Chromatography (HRGC) offers enhanced separation efficiency, allowing for the resolution of closely related compounds. The use of longer columns and smaller internal diameters in HRGC provides a higher number of theoretical plates, resulting in sharper peaks and better separation. For the analysis of 3-Acetamido-nonan-2-one, this would be particularly useful in complex matrices where numerous other compounds might be present. acs.org The separated components are typically detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantification and structural information. acs.org

Specific conditions for GC analysis, such as the type of column (e.g., packed or capillary), temperature programming, and detector settings, would be optimized to achieve the best separation and sensitivity for 3-Acetamido-nonan-2-one. For instance, a typical GC-MS analysis might involve an oven temperature program starting at a lower temperature and gradually increasing to elute compounds of varying volatility. acs.org

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. kianshardanesh.comamazonaws.com In the case of 3-Acetamido-nonan-2-one, which is a racemic mixture, HPLC is indispensable. lgcstandards.comscbt.comscbt.com The basic principle involves pumping a liquid mobile phase containing the sample through a column filled with a solid stationary phase. dgk-ev.de The separation is based on the differential interactions of the analyte with the stationary and mobile phases. kianshardanesh.com

Chiral HPLC is a specialized form of HPLC that is crucial for the separation of enantiomers. wvu.edumdpi.com Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. americanpharmaceuticalreview.com This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. mdpi.comcsfarmacie.cz

For 3-Acetamido-nonan-2-one, separating its enantiomers is critical, as different enantiomers can exhibit distinct biological activities. americanpharmaceuticalreview.com The separation mechanism in chiral HPLC often relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have proven effective for a wide range of chiral compounds. csfarmacie.czchromatographyonline.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, is optimized to achieve the best resolution between the enantiomeric peaks. chromatographyonline.com

Table 1: HPLC Method Parameters for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. sciex.com This technique is particularly valuable for the analysis of compounds in complex matrices, such as biological fluids or environmental samples. eurl-pesticides.eu

In an LC-MS/MS analysis of 3-Acetamido-nonan-2-one, the compound would first be separated from other components in the sample by an HPLC system. nih.gov The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the molecules are ionized. The resulting ions are then separated in the first mass analyzer (MS1), fragmented in a collision cell, and the fragment ions are analyzed in the second mass analyzer (MS2). sciex.com This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the detection and quantification of the analyte at very low concentrations. sciex.comshimadzu.com.au

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic methods are used to determine the molecular structure and confirm the identity of 3-Acetamido-nonan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR for connectivity and stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ox.ac.ukanu.edu.aubbhegdecollege.com It provides detailed information about the carbon-hydrogen framework of a molecule. ox.ac.uk

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Acetamido-nonan-2-one, the ¹H NMR spectrum would show distinct signals for the methyl protons of the acetyl group, the methyl protons adjacent to the ketone, the methine proton at the chiral center, and the various methylene (B1212753) protons of the nonyl chain. The splitting patterns (multiplicity) of these signals would reveal the connectivity between adjacent protons.

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. researchgate.net The spectrum of 3-Acetamido-nonan-2-one would show signals for the carbonyl carbons (ketone and amide), the carbons of the nonyl chain, and the methyl carbons. nih.gov

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (HSQC). researchgate.net HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range correlations (2-3 bonds), which is crucial for piecing together the entire molecular structure. researchgate.netresearchgate.net For determining the stereochemistry, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space. ox.ac.uk

Table 2: Predicted ¹H NMR Chemical Shifts for 3-Acetamido-nonan-2-one

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ketone) | ~2.1 | Singlet |

| CH₃ (acetyl) | ~2.0 | Singlet |

| CH (on C3) | ~4.5 | Multiplet |

| CH₂ (on C4) | ~1.5 | Multiplet |

| (CH₂)₄ | ~1.3 | Multiplet |

| CH₃ (terminal) | ~0.9 | Triplet |

| NH (amide) | ~6.5 | Broad Singlet |

Infrared (IR) Spectroscopy (e.g., FTIR, ATR-IR, Vapor Phase IR for functional group identification)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. savemyexams.compressbooks.pub When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. savemyexams.com The absorption of this radiation at characteristic wavenumbers corresponds to specific functional groups.

For 3-Acetamido-nonan-2-one, the IR spectrum would show characteristic absorption bands for the following functional groups:

N-H stretch: A moderate absorption band around 3300 cm⁻¹ corresponding to the amine group of the amide.

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the alkyl chain. pressbooks.pub

C=O stretch (ketone): A strong, sharp absorption band around 1715 cm⁻¹ for the ketone carbonyl group.

C=O stretch (amide): A strong, sharp absorption band around 1650 cm⁻¹ for the amide carbonyl group (Amide I band).

N-H bend (amide): A moderate absorption band around 1550 cm⁻¹ (Amide II band).

Fourier Transform Infrared (FTIR) spectroscopy is the modern standard, offering higher sensitivity and faster data acquisition compared to older dispersive instruments. vscht.cz Attenuated Total Reflectance (ATR)-IR is a sampling technique that allows for the analysis of solid or liquid samples with minimal preparation. Vapor Phase IR can be used for volatile compounds and is often coupled with GC.

Table 3: Characteristic IR Absorption Frequencies for 3-Acetamido-nonan-2-one

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | ~3300 | Moderate |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C=O Stretch (Ketone) | ~1715 | Strong |

| C=O Stretch (Amide I) | ~1650 | Strong |

| N-H Bend (Amide II) | ~1550 | Moderate |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of N-acyl-α-amino ketones like 3-Acetamido-nonan-2-one. Standard MS provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, while HRMS offers highly accurate mass measurements, enabling the determination of the elemental composition.

In electron ionization (EI-MS), a common MS technique, 3-Acetamido-nonan-2-one would undergo fragmentation. The major fragmentation pathways for ketones typically involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org Similarly, amides also exhibit characteristic fragmentation patterns. For 3-Acetamido-nonan-2-one, key fragmentation would likely involve the loss of the acetyl group and cleavage at the C-C bonds of the nonane (B91170) chain. libretexts.orgresearchgate.net High-resolution mass spectrometry would allow for the differentiation between ions of very similar mass, which is crucial for the unambiguous identification of the compound and its fragments, especially in complex mixtures. mdpi.com

Crystallographic Analysis (e.g., X-ray Diffraction for solid-state structural determination)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comwikiwand.com This method involves directing X-rays at a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern of spots. cam.ac.uk By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, which in turn reveals the exact coordinates of each atom, bond lengths, and bond angles. wikiwand.comcam.ac.uk

Derivatization Strategies for Enhanced Chromatographic and Spectroscopic Analysis

Derivatization is a chemical modification process used to convert an analyte into a new compound with improved properties for analysis. research-solution.comlibretexts.org For compounds like 3-Acetamido-nonan-2-one, which contain polar functional groups (amide and ketone), derivatization can enhance volatility for gas chromatography (GC), improve thermal stability, and increase detection sensitivity in both GC and liquid chromatography (LC). gcms.czchromatographyonline.comfishersci.it

The primary goals of derivatizing amides and ketones are to reduce their polarity and increase their volatility. research-solution.comnasa.gov The active hydrogens on the amide group and the polar carbonyl group can lead to poor peak shapes and thermal decomposition during GC analysis. libretexts.org Derivatization masks these functional groups, leading to more stable and volatile products. fishersci.it

For Ketones: Derivatization often targets the carbonyl group. Reagents can convert the ketone into an oxime or a hydrazone, which are typically more stable and volatile. nih.govddtjournal.com This is particularly useful for improving chromatographic separation and detection. nih.gov

For Amides: The active hydrogen on the secondary amide can be replaced with a less polar group through silylation or acylation, reducing intermolecular hydrogen bonding and increasing volatility. nasa.govresearchgate.net

Silylation is a widely used derivatization technique where an active hydrogen atom is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org This process significantly reduces the polarity of the compound and disrupts hydrogen bonding, thereby increasing its volatility and thermal stability. chemcoplus.co.jpgreyhoundchrom.com For 3-Acetamido-nonan-2-one, both the amide and the enol form of the ketone could potentially be silylated.

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nasa.govchemcoplus.co.jp MSTFA is recognized as an optimal reagent for the derivatization of aliphatic amides, yielding high product amounts with minimal byproducts. nasa.gov The resulting silyl derivatives are more amenable to GC-MS analysis, providing sharper peaks and more reliable quantification. greyhoundchrom.com

Acylation involves introducing an acyl group into a molecule, converting compounds with active hydrogens, such as amides, into their corresponding N-acyl derivatives. research-solution.comresearchgate.net This can improve stability and volatility. gcms.cz Using fluorinated acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), can significantly enhance the response of an electron capture detector (ECD), allowing for trace-level analysis. gcms.czchemcoplus.co.jp

Alkylation is the replacement of an active hydrogen with an alkyl group. fishersci.it This is commonly used for acidic compounds but can also be applied to amides to form N-alkyl derivatives. research-solution.comgcms.cz The process reduces polarity and improves chromatographic behavior. gcms.cz Reagents like dimethylformamide-dialkylacetals can be used for this purpose. research-solution.com

| Technique | Target Functional Group(s) | Primary Advantage(s) | Common Reagent(s) |

|---|---|---|---|

| Silylation | Amide (-NH), Ketone (enol form) | Increases volatility and thermal stability. nasa.gov | BSTFA, MSTFA, TMCS chemcoplus.co.jp |

| Acylation | Amide (-NH) | Improves stability, enhances detector response (especially with fluorinated groups). gcms.cz | TFAA, Acetic Anhydride chemcoplus.co.jp |

| Alkylation | Amide (-NH) | Reduces polarity, improves peak shape. gcms.cz | DMF-Dialkylacetals research-solution.com |

A variety of specific reagents are available to target the functional groups present in 3-Acetamido-nonan-2-one for enhanced analysis by both GC and LC.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is highly effective for derivatizing ketones and aldehydes for GC-MS analysis. sigmaaldrich.com PFBHA reacts with the ketone group to form a stable oxime derivative. nih.govdtic.mil The resulting PFBHA-oxime is not only more volatile and thermally stable but also highly responsive to electron capture and negative chemical ionization mass spectrometry, enabling very low detection limits. sigmaaldrich.comresearchgate.net This method is robust and widely used for analyzing carbonyl compounds in various matrices. coresta.org

4-Chloro-7-nitrobenzofurazan (NBD Chloride): NBD-Cl is a chromogenic and fluorogenic labeling agent primarily used for the HPLC analysis of primary and secondary amines. researchgate.netmdpi.com While 3-Acetamido-nonan-2-one is a secondary amide, if it were hydrolyzed to its corresponding amine, NBD-Cl could be used for its detection. The reagent reacts with amines to produce highly fluorescent adducts, which can be detected with high sensitivity. aatbio.comtandfonline.com

Isonicotinoyl chloride (INC): This reagent is used for the derivatization of hydroxyl groups in LC-MS analysis. researchgate.netacs.org It introduces a positively charged isonicotinoyl group, which can significantly improve detection sensitivity by 200- to 1,000-fold. researchgate.net While not directly applicable to the ketone or amide in 3-Acetamido-nonan-2-one, it is a powerful reagent for similar molecules containing hydroxyl groups. researchgate.netnih.gov For instance, if the ketone were reduced to a secondary alcohol, INC could be used for its analysis. It has been shown to be more effective than other reagents like FMP-TS for certain hydroxyls.

2-Fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS): FMP-TS is another derivatization reagent used in LC-MS to enhance detection sensitivity by targeting hydroxyl groups. researchgate.netnih.gov It has been successfully used for the analysis of various metabolites. nih.govresearchgate.net Similar to INC, its direct application to 3-Acetamido-nonan-2-one would require modification of the ketone function to a hydroxyl group.

| Reagent | Abbreviation | Target Functional Group | Analytical Technique | Key Advantage |

|---|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Ketone sigmaaldrich.com | GC-MS | High sensitivity with ECD and NCI-MS. researchgate.net |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Primary/Secondary Amines researchgate.net | HPLC-FLD | Forms highly fluorescent derivatives. aatbio.com |

| Isonicotinoyl chloride | INC | Hydroxyl researchgate.net | LC-MS | Dramatically enhances ionization efficiency. researchgate.net |

| 2-Fluoro-1-methylpyridinium p-toluene sulfonate | FMP-TS | Hydroxyl researchgate.net | LC-MS | Increases detection sensitivity. nih.gov |

Theoretical and Computational Studies of 3 Acetamido Nonan 2 One

Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure Determination

Quantum mechanics forms the fundamental basis for understanding the structure and behavior of molecules. ebsco.com By solving approximations of the Schrödinger equation, these calculations can determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). ebsco.comnih.gov

For rac-3-Acetamido-nonan-2-one, quantum mechanical calculations would typically begin with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation. ebsco.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. wavefun.com The result is a detailed picture of bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes determining the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aps.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. scirp.org A smaller gap generally suggests higher reactivity. scirp.org

Table 1: Hypothetical Quantum Mechanical Calculation Results for a Representative Conformer of 3-Acetamido-nonan-2-one

| Parameter | Calculated Value | Unit |

| Total Energy | -X.XXXX | Hartrees |

| Dipole Moment | Y.YY | Debye |

| HOMO Energy | -Z.ZZ | eV |

| LUMO Energy | +A.AA | eV |

| HOMO-LUMO Gap | B.BB | eV |

Note: The values in this table are illustrative and would be determined by specific quantum chemical calculations (e.g., using Hartree-Fock or post-Hartree-Fock methods).

Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity

Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its balance of accuracy and computational cost. scirp.org Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a molecule based on its electron density. scirp.org This approach has proven to be highly effective for predicting a wide range of molecular properties, including reactivity and selectivity. nih.govnih.gov

In the context of rac-3-Acetamido-nonan-2-one, DFT can be used to calculate various reactivity descriptors. These descriptors, derived from the principles of conceptual DFT, help in understanding how the molecule will interact with other reagents. For instance, Fukui functions can be calculated to identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to accept or donate electrons in a chemical reaction. scirp.org This is crucial for understanding the regioselectivity of reactions involving this compound.

Furthermore, DFT can be employed to model reaction profiles, calculating the energies of reactants, products, and transition states. nih.gov This allows for the prediction of reaction barriers (activation energies), which are directly related to reaction rates. By comparing the activation energies for different possible reaction pathways, DFT can predict the selectivity of a reaction, such as in stereoselective syntheses where one stereoisomer is formed preferentially. core.ac.uk

Table 2: Predicted Reactivity Descriptors for 3-Acetamido-nonan-2-one using DFT

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

| Global Hardness | High | High stability, low reactivity. mdpi.com |

| Global Softness | Low | Low polarizability. |

| Electrophilicity Index | Moderate | Moderate susceptibility to nucleophilic attack. |

| Nucleophilicity Index | Moderate | Moderate ability to act as a nucleophile. |

Mechanistic Insights into Chemical Transformations via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. uomustansiriyah.edu.iqkaist.ac.kr For transformations involving rac-3-Acetamido-nonan-2-one, such as its synthesis or subsequent reactions, computational methods can map out the entire potential energy surface. wavefun.com

This involves identifying and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states. wavefun.com Transition state analysis is critical, as the structure and energy of the transition state determine the rate and feasibility of a reaction step. By locating the transition state structure for a proposed mechanism, chemists can gain a deeper understanding of the factors that control the reaction's outcome. For example, in the synthesis of α-amino ketones, computational studies can help rationalize the observed stereoselectivity by comparing the energies of diastereomeric transition states. nih.gov

These models can also investigate the role of catalysts, solvents, and substituent effects on the reaction mechanism. For instance, in a catalyzed reaction, calculations can show how the catalyst interacts with the substrate to lower the activation energy. This detailed mechanistic information is invaluable for optimizing reaction conditions and designing new, more efficient synthetic routes. uomustansiriyah.edu.iq

Conformational Landscape Analysis and Energetics through Molecular Mechanics and Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations through the rotation of single bonds. numberanalytics.com The collection of all possible conformations and their relative energies is known as the conformational landscape. numberanalytics.com Understanding this landscape is crucial as the reactivity and biological activity of a molecule can depend on its preferred conformation. nih.gov

For a flexible molecule like rac-3-Acetamido-nonan-2-one, with its nonane (B91170) chain, exploring the vast number of possible conformations requires efficient computational methods. Molecular mechanics (MM) is a method that uses classical physics to model molecules. numberanalytics.com It employs a set of parameters, known as a force field, to calculate the potential energy of a molecule as a function of its atomic coordinates. numberanalytics.com MM is computationally much faster than quantum mechanics, making it suitable for scanning the conformational space of large molecules. wavefun.com

Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms and molecules over time. ebsco.com By solving Newton's equations of motion, MD simulations can provide a dynamic picture of how rac-3-Acetamido-nonan-2-one behaves, for example, in a solution. ebsco.commdpi.com These simulations can reveal the most populated conformations, the barriers to conformational change, and how the molecule's shape fluctuates under different conditions. nih.gov

Table 3: Example of Relative Energies for Different Conformers of 3-Acetamido-nonan-2-one from Molecular Mechanics

| Conformer ID | Dihedral Angle (C2-C3-N-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | ~180° (trans) | 0.00 | 65 |

| 2 | ~60° (gauche) | 1.20 | 25 |

| 3 | ~-60° (gauche) | 1.50 | 10 |

Note: These values are illustrative. The actual number of conformers and their energies would be determined through a systematic conformational search.

Investigation of Intermolecular Interactions, including Hydrogen Bonding, and Their Influence on Stereoselectivity and Aggregation

Intermolecular forces are the attractions and repulsions between neighboring molecules that govern the physical properties of matter in condensed phases (liquids and solids). saskoer.caunizin.org For rac-3-Acetamido-nonan-2-one, key intermolecular interactions include van der Waals forces (specifically London dispersion forces from the nonyl chain) and dipole-dipole interactions arising from the polar ketone and amide groups. savemyexams.com

Of particular importance is hydrogen bonding. unizin.orgsavemyexams.com The amide group in 3-acetamido-nonan-2-one contains a hydrogen atom bonded to a nitrogen atom (N-H), which can act as a hydrogen bond donor. The oxygen atoms of the amide and ketone carbonyl groups can act as hydrogen bond acceptors. utexas.edu These hydrogen bonds can form between molecules of 3-acetamido-nonan-2-one, leading to dimerization or larger aggregates. mdpi.com They can also form with solvent molecules, influencing solubility. saskoer.ca

Computational studies, particularly MD simulations and QM calculations on molecular clusters, are well-suited to investigate these interactions in detail. nih.govmdpi.com By analyzing the trajectories from MD simulations, one can determine the prevalence and lifetime of specific hydrogen bonds. QM calculations can provide accurate energies for these interactions. Understanding these intermolecular forces is critical for explaining properties like boiling point and solubility. saskoer.ca Furthermore, in the context of stereoselective reactions, non-covalent interactions like hydrogen bonding in the transition state can play a crucial role in differentiating between diastereomeric pathways, thus controlling the stereochemical outcome. acs.org

Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

One of the most significant roles of rac-3-Acetamido-nonan-2-one is its function as a key intermediate in the synthesis of more complex and biologically significant molecules. clinisciences.comlgcstandards.comlgcstandards.com Specifically, it is recognized as a precursor in the production of certain adenosine (B11128) deaminase (ADA) inhibitors. clinisciences.comlgcstandards.comlgcstandards.comlabmix24.com

Adenosine deaminase is a crucial enzyme in purine (B94841) metabolism, responsible for the conversion of adenosine to inosine. nih.gov The inhibition of this enzyme is a validated therapeutic strategy for certain types of cancers, such as lymphoma and leukemia, and other lymphoproliferative disorders. nih.govescholarship.org The development of potent ADA inhibitors is therefore a key area of medicinal chemistry research.

The synthesis of specific ADA inhibitors, such as certain 9-(2-hydroxy-3-alkyl)adenines, involves building a complex structure that can effectively bind to the enzyme. acs.org The research by Schaeffer and Schwender in 1974 highlighted a class of these inhibitors. acs.org Rac-3-Acetamido-nonan-2-one serves as a foundational building block in the synthetic pathways leading to these target molecules. Its structure provides the necessary carbon backbone and functional groups that can be chemically modified through subsequent reaction steps to construct the final, complex inhibitor.

Utility in Multistep Convergent and Divergent Organic Synthesis Strategies

Modern organic synthesis often employs sophisticated strategies to construct complex molecules efficiently. solubilityofthings.com Among these are convergent and divergent synthesis approaches, where the utility of versatile intermediates like rac-3-Acetamido-nonan-2-one can be explored.

Divergent synthesis , conversely, starts from a common intermediate to generate a library of structurally diverse compounds. numberanalytics.comnumberanalytics.com This strategy is highly valuable in drug discovery for exploring chemical space and structure-activity relationships. numberanalytics.com The multiple reactive sites on rac-3-Acetamido-nonan-2-one—the ketone, the amide, and the alkyl chain—offer several points for modification, making it a suitable starting point for a divergent approach to create a range of different molecules. beilstein-journals.org

Exploration as Components in Catalysis or as Ligands for Metal Complexes

The field of catalysis heavily relies on the development of ligands that can coordinate with a transition metal, thereby influencing the catalyst's activity, stability, and selectivity. nih.govchiba-u.jp Organic molecules containing heteroatoms such as nitrogen and oxygen are frequently designed as ligands because these atoms possess lone pairs of electrons that can form coordinate bonds with metal centers. orientjchem.orgresearchgate.net

Rac-3-Acetamido-nonan-2-one possesses both nitrogen and oxygen atoms within its acetamido group (–NHC(=O)CH₃) and an additional oxygen atom in its ketone group (C=O). These features make it a potential candidate for investigation as a bidentate or multidentate ligand for various transition metal complexes. researchgate.netacs.org The presence of the metal ion can induce specific electronic or steric effects, potentially leading to novel catalytic activities. acs.org While specific catalytic applications of rac-3-Acetamido-nonan-2-one are not yet widely documented, its structural motifs are analogous to those found in other successful ligands used in reactions like hydrogenation, C-C coupling, and polymerization. orientjchem.org

Investigation as an Active Component in Materials Science Applications

In materials science, a significant area of research is the prevention of corrosion, the natural deterioration of materials due to chemical reactions with their environment. scispace.com Organic compounds are widely used as corrosion inhibitors, particularly for metals in acidic environments. scispace.com

The effectiveness of an organic corrosion inhibitor is closely related to its molecular structure. kfupm.edu.sa Key features include the presence of heteroatoms (like N, O, S, P), which act as adsorption centers, and π-electrons in multiple bonds or aromatic rings. scispace.comnih.gov These features allow the organic molecule to adsorb onto the metal surface, forming a protective film that displaces water and other corrosive agents. scispace.comrsc.org This adsorption can be physical (electrostatic) or chemical (involving charge sharing or coordinate bond formation). scispace.comresearchgate.net

Rac-3-Acetamido-nonan-2-one contains both nitrogen and oxygen atoms, which are known to be active functional groups in corrosion inhibitors. mdpi.com These heteroatoms have lone pair electrons that can interact with the vacant d-orbitals of metals like iron, facilitating the adsorption of the molecule onto the metal surface and creating a barrier against corrosion. scispace.comrsc.org The long nonyl alkyl chain can further enhance this protective barrier. Therefore, rac-3-Acetamido-nonan-2-one is a compound of interest for investigation in corrosion inhibition studies.

Interactive Data Tables

Table 1: Chemical Properties of rac-3-Acetamido-nonan-2-one

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(2-oxononan-3-yl)acetamide | clinisciences.comlgcstandards.com |

| CAS Number | 51714-09-1 | clinisciences.comlgcstandards.com |

| Molecular Formula | C₁₁H₂₁NO₂ | clinisciences.comlgcstandards.com |

| Molecular Weight | 199.29 g/mol | clinisciences.comlgcstandards.com |

| Accurate Mass | 199.1572 u | clinisciences.comlgcstandards.com |

| SMILES | CCCCCCC(NC(=O)C)C(=O)C | clinisciences.comlgcstandards.com |

| InChI | InChI=1S/C11H21NO2/c1-4-5-6-7-8-11(9(2)13)12-10(3)14/h11H,4-8H2,1-3H3,(H,12,14) | clinisciences.comlgcstandards.com |

| Physical Format | Neat | clinisciences.comlgcstandards.com |

Table 2: Summary of Applications and Relevant Structural Features

| Application Area | Relevant Structural Features | Mechanism/Role | Source |

|---|---|---|---|

| Synthesis of ADA Inhibitors | Full carbon skeleton and functional groups | Serves as a key building block (intermediate) for constructing the final complex molecule. | clinisciences.comlabmix24.com |

| Convergent/Divergent Synthesis | Multiple functional groups (ketone, amide) | Acts as a versatile fragment for coupling (convergent) or as a core for diversification (divergent). | wikipedia.orgscienceinfo.comslideshare.net |

| Catalysis (Potential) | Nitrogen and Oxygen heteroatoms (lone pairs) | Potential to act as a ligand, coordinating with a metal center to form a catalyst. | nih.govorientjchem.orgresearchgate.net |

| Corrosion Inhibition (Potential) | Nitrogen and Oxygen heteroatoms, alkyl chain | Heteroatoms adsorb onto the metal surface, forming a protective barrier against corrosive agents. | scispace.comscispace.comkfupm.edu.sa |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.